Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-
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Overview
Description
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide is a complex organic compound that features a combination of azo, nitro, and bromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable phenol derivative.
Introduction of the diethylamino group: This can be achieved through a nucleophilic substitution reaction.
Attachment of the propionamide group: This step involves the reaction of the intermediate compound with propionyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and amino groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Oxidized derivatives of the azo and amino groups.
Reduction products: Amino derivatives from the reduction of nitro groups.
Substitution products: Compounds where the bromo group is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide depends on its specific application. Generally, the compound may interact with molecular targets through:
Binding to proteins or enzymes: Affecting their activity or function.
Interacting with cellular membranes: Altering membrane properties or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
- N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(dimethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
Uniqueness
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
71889-11-7 |
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Molecular Formula |
C22H27BrN6O7 |
Molecular Weight |
567.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H27BrN6O7/c1-5-21(30)24-16-12-18(27(6-2)7-3)20(36-9-8-35-4)13-17(16)25-26-22-15(23)10-14(28(31)32)11-19(22)29(33)34/h10-13H,5-9H2,1-4H3,(H,24,30) |
InChI Key |
XHEQOJNWMASGCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)N(CC)CC |
Origin of Product |
United States |
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